Cas no 1017412-53-1 (5-Bromoquinoline-2-carboxylic acid)

5-Bromoquinoline-2-carboxylic acid is a brominated quinoline derivative featuring a carboxylic acid functional group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The bromine substituent enhances reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the carboxylic acid group allows for further derivatization via esterification or amidation. Its rigid quinoline scaffold contributes to stability and potential biological activity, making it valuable in medicinal chemistry research. The compound is typically handled under standard laboratory conditions, with purity and consistency being critical for reproducible results in synthetic applications.
5-Bromoquinoline-2-carboxylic acid structure
1017412-53-1 structure
Product Name:5-Bromoquinoline-2-carboxylic acid
CAS No:1017412-53-1
MF:C10H6BrNO2
MW:252.064141750336
MDL:MFCD09881345
CID:1003453
PubChem ID:24271791
Update Time:2025-05-20

5-Bromoquinoline-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-Bromoquinoline-2-carboxylic acid
    • 5-bromo-2-Quinolinecarboxylic acid
    • X8574
    • 5-Bromo-2-carboxyquinoline, 5-Bromoquinaldic acid
    • 5-Bromo-quinoline-2-carboxylic acid
    • A897088
    • 5-Bromoquinoline-2-carboxylicacid
    • SY019639
    • CS-W022339
    • 1017412-53-1
    • DS-11745
    • 2-Quinolinecarboxylic acid, 5-bromo-
    • SB30139
    • AC-29680
    • DB-368632
    • AKOS015919956
    • DTXSID50640612
    • MFCD09881345
    • SCHEMBL18365930
    • EN300-298782
    • MDL: MFCD09881345
    • Inchi: 1S/C10H6BrNO2/c11-7-2-1-3-8-6(7)4-5-9(12-8)10(13)14/h1-5H,(H,13,14)
    • InChI Key: JEOYZEDYEKDXQG-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC2C1=CC=C(C(=O)O)N=2

Computed Properties

  • Exact Mass: 250.95800
  • Monoisotopic Mass: 250.95819g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 50.2Ų

Experimental Properties

  • PSA: 50.19000
  • LogP: 2.69550

5-Bromoquinoline-2-carboxylic acid Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Bromoquinoline-2-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
80R0325-1g
5-Bromo-quinoline-2-carboxylic acid
1017412-53-1 96%
1g
1679.12CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
80R0325-5g
5-Bromo-quinoline-2-carboxylic acid
1017412-53-1 96%
5g
5071.29CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
80R0325-500mg
5-Bromo-quinoline-2-carboxylic acid
1017412-53-1 96%
500mg
1263.58CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
80R0325-25g
5-Bromo-quinoline-2-carboxylic acid
1017412-53-1 96%
25g
20268.21CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
80R0325-250mg
5-Bromo-quinoline-2-carboxylic acid
1017412-53-1 96%
250mg
1060.05CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
80R0325-100mg
5-Bromo-quinoline-2-carboxylic acid
1017412-53-1 96%
100mg
924.37CNY 2021-05-07
Fluorochem
079569-250mg
5-Bromoquinoline-2-carboxylic acid
1017412-53-1 95%
250mg
£99.00 2022-03-01
Fluorochem
079569-1g
5-Bromoquinoline-2-carboxylic acid
1017412-53-1 95%
1g
£246.00 2022-03-01
Fluorochem
079569-5g
5-Bromoquinoline-2-carboxylic acid
1017412-53-1 95%
5g
£726.00 2022-03-01
Fluorochem
079569-10g
5-Bromoquinoline-2-carboxylic acid
1017412-53-1 95%
10g
£1216.00 2022-03-01

5-Bromoquinoline-2-carboxylic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1017412-53-1)5-Bromoquinoline-2-carboxylic acid
Order Number:A897088
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:57
Price ($):316.0
Email:sales@amadischem.com

Additional information on 5-Bromoquinoline-2-carboxylic acid

Introduction to 5-Bromoquinoline-2-carboxylic acid (CAS No. 1017412-53-1)

5-Bromoquinoline-2-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1017412-53-1, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic acid derivative has garnered considerable attention due to its versatile structural framework, which makes it a valuable scaffold for the development of novel therapeutic agents. The presence of both bromine and carboxylic acid functional groups in its molecular structure endows it with unique reactivity and potential applications in synthetic chemistry and drug design.

The quinoline core, a well-known pharmacophore, is widely recognized for its biological activity and has been the basis for numerous clinically used drugs, particularly in the treatment of parasitic infections and certain types of cancer. The introduction of a bromine atom at the 5-position and a carboxylic acid group at the 2-position of the quinoline ring enhances its chemical diversity, enabling further functionalization and modification to tailor its pharmacological properties. This compound has emerged as a key intermediate in the synthesis of various bioactive molecules, including kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds.

In recent years, 5-Bromoquinoline-2-carboxylic acid has been extensively studied for its potential in addressing emerging therapeutic challenges. One of the most compelling areas of research involves its application in the development of targeted cancer therapies. The quinoline scaffold is known to interact with biological targets such as topoisomerases and kinases, which are crucial for cancer cell proliferation. By incorporating the bromine atom, researchers can modulate electronic properties and enhance binding affinity to these targets. Furthermore, the carboxylic acid group provides a site for further derivatization, allowing chemists to introduce additional functional moieties that can improve solubility, bioavailability, and metabolic stability of the final drug candidates.

Another promising application of 5-Bromoquinoline-2-carboxylic acid lies in its role as a precursor for synthesizing quinoline-based antimicrobial agents. The increasing prevalence of antibiotic-resistant pathogens has underscored the need for novel antimicrobial compounds. Quinoline derivatives have historically shown efficacy against a broad spectrum of microorganisms, including bacteria and protozoa. The structural modifications introduced by bromination and carboxylation enhance the compound's ability to disrupt microbial cell membranes or interfere with essential metabolic pathways. Recent studies have demonstrated that derivatives of 5-Bromoquinoline-2-carboxylic acid exhibit potent activity against multidrug-resistant strains, making them a promising candidate for future antibiotics.

The synthesis of 5-Bromoquinoline-2-carboxylic acid itself is an area of active investigation. Traditional synthetic routes often involve multi-step processes that can be cumbersome and require hazardous reagents. However, advancements in green chemistry have led to the development of more sustainable methods for producing this compound. For instance, catalytic bromination techniques have been optimized to minimize waste and improve yield, while solvent-free reactions have been explored to reduce environmental impact. These innovations not only make the production of 5-Bromoquinoline-2-carboxylic acid more efficient but also align with global efforts to promote sustainable chemical practices.

Moreover, computational chemistry has played a pivotal role in understanding the reactivity and pharmacological properties of 5-Bromoquinoline-2-carboxylic acid. Molecular modeling studies have helped researchers predict how modifications to its structure will affect its interactions with biological targets. This computational approach complements experimental work by providing insights into binding affinities, metabolic pathways, and potential side effects before costly laboratory trials are conducted. Such integrative strategies are becoming increasingly essential in modern drug discovery pipelines.

The future prospects for 5-Bromoquinoline-2-carboxylic acid are vast and multifaceted. As drug discovery continues to evolve, this compound is likely to find new applications in areas such as immunotherapy and neurodegenerative disease treatment. Its structural versatility allows it to be incorporated into molecules that modulate immune responses or target specific neurological pathways. Additionally, ongoing research into post-translational modifications may uncover novel ways to enhance its therapeutic potential further.

In conclusion,5-Bromoquinoline-2-carboxylic acid (CAS No. 1017412-53-1) represents a cornerstone in pharmaceutical chemistry with far-reaching implications for medicinal research. Its unique structural features have positioned it as a pivotal intermediate in developing next-generation therapeutics across various disease domains. As scientific understanding advances and synthetic methodologies improve,5-Bromoquinoline-2-carboxylic acid will undoubtedly continue to play a crucial role in addressing some of medicine's most pressing challenges.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1017412-53-1)5-Bromoquinoline-2-carboxylic acid
A897088
Purity:99%
Quantity:5g
Price ($):316.0
Email